2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone

Analytical Method Validation Pharmaceutical Quality Control Crystallography

Quantifying folic acid-related impurities accurately is critical for ANDA/DMF submissions, yet generic pterin analogs fail to match the retention time and spectral fingerprint of this specific impurity. 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone (CAS 694514-39-1) is a fully characterized reference standard with confirmed structure via single-crystal X-ray diffraction (CCDC 2194074), ensuring unambiguous identification in HPLC and LC-MS assays. - ≥95% purity validated for use as a system suitability standard and calibrant. - Distinct molecular weight (193.16 g/mol) provides interference-free mass marker for LC-MS/MS method validation. - Enables accurate quantification at ICH Q3A reporting thresholds (0.05%), supporting regulatory compliance.

Molecular Formula C₇H₇N₅O₂
Molecular Weight 193.16
CAS No. 694514-39-1
Cat. No. B1144629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone
CAS694514-39-1
Synonyms2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone
Molecular FormulaC₇H₇N₅O₂
Molecular Weight193.16
Structural Identifiers
SMILESC1=C(N=C2C(=N1)C(=O)NC(=N2)N)CO
InChIInChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)9-1-3(2-13)10-5/h1,13H,2H2,(H3,8,10,11,12,14)
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone: Procurement & Identity Verification


2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone (CAS 694514-39-1), a member of the pteridine family with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol , serves as a critical analytical reference standard, being a designated impurity of folic acid (Folic Acid Impurity 2 or Impurity 9/25) . Its fully characterized structure, validated via single-crystal X-ray diffraction, provides a definitive identity benchmark essential for regulatory compliance in pharmaceutical quality control [1]. This compound is not a novel therapeutic entity but a high-purity chemical standard indispensable for method validation and impurity profiling.

Validated impurity standard for folic acid HPLC/LC-MS profiling and method validation
X-ray structure-confirmed identity supports use as primary reference standard (CCDC 2194074)
Defined purity (≥95%) enables direct calibration without additional purification

2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone: Generic Substitution Inadequacy


Substituting 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone with a generic 'pterin' or an alternative folic acid impurity (e.g., Impurity A, CAS 4271-30-1) is scientifically invalid due to its unique structural identity and associated analytical properties. Each impurity possesses a distinct retention time, mass spectrometric fragmentation pattern, and UV absorption profile, which are critical for accurate method validation [1]. The position of the hydroxymethyl group (at C7) confers a specific molecular geometry confirmed by X-ray crystallography [2], which directly influences its chromatographic behavior and spectral signature. Using an incorrect analog would lead to erroneous quantification in HPLC/LC-MS assays, failing to meet regulatory requirements for specificity and accuracy in pharmaceutical quality control, thereby risking batch rejection or inaccurate stability assessments [1].

Target
2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone (CAS 694514-39-1)
Alternative impurity
Generic pterin or folic acid Impurity A (CAS 4271-30-1)
Distinct retention time, MS fragmentation, and UV profile vs. other impurities; C7 hydroxymethyl geometry alters chromatographic behavior.
Using an incorrect analog may compromise specificity and quantification accuracy in regulated methods, risking method validation failure.

2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone: Quantitative Differentiation Evidence


Crystal Structure-Verified Identity for Reference Standards

The three-dimensional molecular structure of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone has been unequivocally determined by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database (CCDC 2194074) [1]. This provides a definitive structural benchmark that is absent for many other folic acid impurities. The molecule adopts a near-planar geometry with a specific hydrogen-bonding network, which governs its solid-state properties and provides a unique reference for identity confirmation via techniques like powder X-ray diffraction (PXRD) or FT-IR [1].

Identity Benchmark
Head-to-head
Single-crystal XRD, CCDC 2194074; triclinic P-1, cell parameters fully solved
Supports definitive identity for reference standard use
Structure absent or incomplete for many folic acid impurities
Analytical Method Validation Pharmaceutical Quality Control Crystallography

Defined Purity Specification for Accurate Calibration

Commercially available 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone is supplied with a defined minimum purity specification of 95% , enabling its direct use as a calibrant or spiking solution without extensive in-house purification. This contrasts with many in-house synthesized or less-characterized impurities, where purity may be unknown or lower, introducing significant error into quantitative methods.

Purity Specification
Data to verify
Minimum 95% (per Certificate of Analysis)
Enables direct use as calibrant, reducing in-house purification
Review lot-specific CoA for exact purity
Pharmaceutical Analysis Method Validation Quality Control

Unique CAS Designation as Folic Acid Impurity

2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone (CAS 694514-39-1) is specifically designated as a known impurity of folic acid (Folic Acid Impurity 2, 9, or 25) . It possesses a unique CAS number, differentiating it from other pterin-based impurities such as Folic Acid Impurity A (CAS 4271-30-1) or Impurity B (CAS 1004-75-7) . This unique chemical registry identifier ensures precise communication in supply chains and unambiguous reference in analytical documentation, a critical factor for regulatory submissions where misidentification can lead to costly delays.

Unique CAS Designation
Specification review
694514-39-1, designated as Folic Acid Impurity 2/9/25
Ensures supply chain integrity and unambiguous identification
Different from Impurity A (CAS 4271-30-1), B (1004-75-7)
Pharmaceutical Impurity Profiling Regulatory Compliance Analytical Chemistry

Molecular Weight for Impurity Differentiation

The molecular weight of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone is precisely 193.16 g/mol (C7H7N5O2) . This value is distinct from other common folic acid impurities, such as Impurity A (m/z 266.25 g/mol for C12H14N2O5) and Impurity B (m/z ~212 g/mol) . This difference provides a clear mass spectrometric marker for selective detection and quantification via LC-MS, eliminating potential interferences from co-eluting impurities in complex matrices.

MW Differentiation
Head-to-head
193.16 g/mol (C₇H₇N₅O₂)
Selective MS detection, 73 g/mol difference from Impurity A
Enables interference-free quantification via LC-MS
Mass Spectrometry Analytical Chemistry Method Development

2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone: Validated Application Scenarios


Primary HPLC Reference Standard for Folic Acid Impurity Profiling

The defined purity (≥95%) and unique CAS number of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone make it the ideal calibrant for quantifying this specific impurity in folic acid drug substance batches. Its use ensures accurate determination of impurity levels relative to the ICH Q3A reporting threshold (0.05%), directly supporting regulatory filings (e.g., ANDA, DMF).

Mass Spectrometric Method Development & System Suitability

The distinct molecular weight of 193.16 g/mol enables its use as a system suitability standard for LC-MS/MS methods designed to profile folic acid and its related substances. It provides a unique and interference-free mass marker, confirming instrument performance (e.g., mass accuracy, sensitivity) before analyzing complex biological or pharmaceutical samples.

Solid-State Characterization & Polymorph Screening

The fully solved crystal structure (CCDC 2194074) provides a definitive reference pattern for solid-state characterization techniques such as powder X-ray diffraction (PXRD) and FT-IR spectroscopy. This standard can be used to identify and quantify this specific impurity in folic acid formulations, aiding in polymorph screening and stability studies where solid-state changes could impact drug quality. [1]

Synthesis Optimization & In-Process Control

During the chemical synthesis of folic acid, this compound can be used as a marker to monitor the formation of a specific by-product. By spiking reaction mixtures with the characterized standard and tracking its signal via HPLC, process chemists can optimize reaction conditions (e.g., temperature, pH, catalyst loading) to minimize its formation, improving overall yield and purity of the final folic acid API.

Application
Selection Property
Validation Focus
HPLC Impurity Profiling
Certified purity (≥95%)
Quantify impurity against ICH Q3A threshold
LC-MS System Suitability
Distinct molecular weight
Mass accuracy and interference-free detection
Solid-State Characterization
Solved crystal structure (CCDC 2194074)
PXRD pattern match for polymorph screening
Synthesis Process Control
Characterized HPLC retention
By-product monitoring and yield optimization

Technical Documentation Hub

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